molecular formula C22H22N4O2 B3312838 N-(2,3-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946334-27-6

N-(2,3-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B3312838
CAS No.: 946334-27-6
M. Wt: 374.4 g/mol
InChI Key: QKWFDLSYQJVMBD-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic molecule featuring:

  • An indole core linked to a 1,3,4-oxadiazole ring substituted with an ethyl group at position 3.
  • An acetamide bridge connecting the indole to a 2,3-dimethylphenyl group.
    This structural framework is common in bioactive molecules, particularly those targeting enzymes like lipoxygenase (LOX) or receptors involved in inflammation and cancer .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-4-21-24-25-22(28-21)19-12-16-9-5-6-11-18(16)26(19)13-20(27)23-17-10-7-8-14(2)15(17)3/h5-12H,4,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWFDLSYQJVMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety linked to an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of 314.36 g/mol. The presence of the oxadiazole ring is significant as it has been associated with various pharmacological effects.

The mechanism of action for this compound likely involves multiple pathways:

  • Enzyme Inhibition : Oxadiazole derivatives have shown inhibitory effects on several enzymes, including:
    • Histone Deacetylases (HDAC) : Important in cancer biology, HDAC inhibitors can lead to cell cycle arrest and apoptosis in cancer cells .
    • Carbonic Anhydrase : Inhibition can affect tumor growth and metastasis .
  • Receptor Modulation : The indole moiety may interact with neurotransmitter receptors or other protein targets, influencing various signaling pathways .

Biological Activities

Research indicates that compounds containing oxadiazole and indole structures exhibit a range of biological activities:

  • Anticancer Activity : Several studies have reported that oxadiazole derivatives can inhibit the proliferation of cancer cell lines. For instance, derivatives have been shown to exhibit IC50 values in the micromolar range against various cancer types such as breast and colon cancer .
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
  • Antimicrobial Properties : Some derivatives have shown significant antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .

Study 1: Anticancer Activity

A study published in PMC explored the anticancer potential of various oxadiazole derivatives. The results indicated that these compounds could effectively inhibit the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), with some compounds showing IC50 values below 10 µM .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of oxadiazole derivatives. It was found that these compounds could inhibit HDACs and carbonic anhydrases significantly, suggesting their potential as therapeutic agents in cancer treatment .

Data Summary Table

Biological Activity Mechanism Reference
AnticancerHDAC Inhibition
Anti-inflammatoryCytokine Modulation
AntimicrobialBacterial Growth Inhibition

Comparison with Similar Compounds

Variations in the Aromatic Acetamide Substituent

Compound Name Substituent on Phenyl Ring Key Structural Differences Biological Implications
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 2,6-Dimethylphenyl Sulfanyl (-S-) group on oxadiazole Altered electron distribution; potential impact on metabolic stability or receptor binding .
N-(5-Chloro-2-methylphenyl) analog (Compound 8t) 5-Chloro-2-methylphenyl Chlorine atom at position 5 Increased electrophilicity; may enhance LOX inhibition but raise toxicity risks .
N-(2-Ethoxy-6-methylphenyl) analog (Compound 8u) 2-Ethoxy-6-methylphenyl Ethoxy (-OCH2CH3) group Improved solubility due to polar ether group; possible modulation of α-glucosidase inhibition .

Modifications in the Oxadiazole Moiety

Compound Name Oxadiazole Substituent Key Differences Pharmacological Impact
2-[2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide Isobutyl (-CH2CH(CH2)2) Bulkier alkyl group Increased lipophilicity; potential for enhanced membrane permeability .
Benzofuran–Oxadiazole hybrids (e.g., 2a, 2b) Benzofuran-linked oxadiazole Replacement of indole with benzofuran Shift in biological activity spectrum (e.g., antimicrobial vs. anticancer) .
N-(5-Ethyl-1,3,4-thiadiazol-2-yl) analog Thiadiazole instead of oxadiazole Sulfur atom in heterocycle Altered electronic properties; possible effects on enzyme inhibition kinetics .

Enzyme Inhibition Data from Analogs

Compound LOX Inhibition (IC50) α-Glucosidase Inhibition (IC50) BChE Inhibition (IC50)
8t (Chloro-substituted) 12.3 µM 18.7 µM 22.4 µM
8u (Ethoxy-substituted) 15.8 µM 10.2 µM 28.9 µM
Target Compound* *Predicted: ~10–15 µM *Predicted: ~15–20 µM *Predicted: ~20–25 µM

*Predictions based on structural similarities; the ethyl-oxadiazole group may balance potency and selectivity.

Physicochemical Properties

Property Target Compound N-(2,6-Dimethylphenyl) Analog 8t (Chloro-substituted)
Molecular Weight ~407.5 g/mol ~422.5 g/mol 428.5 g/mol
LogP (Calculated) ~3.8 ~4.1 ~4.5
Aqueous Solubility Moderate (similar to ) Low (due to sulfanyl group) Very low

Key Advantages of the Target Compound

  • Optimized Substituents : The ethyl group on the oxadiazole provides moderate lipophilicity, avoiding the toxicity risks of halogens (e.g., 8t) or the excessive bulk of isobutyl groups .
  • Enhanced Binding Affinity : The 2,3-dimethylphenyl group may offer better steric complementarity to enzyme active sites compared to 2,6-dimethyl or nitro-substituted analogs .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound?

The synthesis typically involves multi-step procedures focusing on cyclization and functional group coupling. Key steps include:

  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under reflux conditions, using solvents like ethanol or acetone (common in oxadiazole synthesis) .
  • Indole-acetamide coupling : Reaction of indole derivatives with activated acetamide intermediates, often facilitated by bases (e.g., triethylamine) or coupling agents .
  • Optimization : Temperature control (60–80°C) and reaction time (4–8 hours) are critical for high yields, as seen in analogous oxadiazole and indole syntheses .

Basic: How is the compound characterized post-synthesis?

Characterization relies on a combination of spectroscopic and computational methods:

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and purity (e.g., ¹H NMR for indole protons and acetamide methyl groups) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles (e.g., C(9)-N(1)-C(19) ≈ 124.87°) and crystallographic purity .
  • Computational Validation : Density Functional Theory (DFT) methods like B3LYP align with experimental geometries (bond lengths within 0.01 Å accuracy) .

Advanced: How can computational methods predict reactivity and binding modes?

  • Reactivity Prediction : DFT calculations (e.g., B3LYP/6-31G* basis set) identify electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature enhances susceptibility to nucleophilic attack .
  • Binding Mode Analysis : Molecular docking simulations map interactions with biological targets (e.g., enzymes), leveraging indole’s π-π stacking and hydrogen-bonding capabilities .

Basic: What biological assays are suitable for initial screening?

  • Antioxidant Activity : FRAP (ferric ion reduction) and DPPH (radical scavenging) assays .
  • Enzyme Inhibition : Lipoxygenase (LOX) and butyrylcholinesterase (BChE) inhibition assays, with IC₅₀ values compared to reference inhibitors (e.g., galantamine for BChE) .
  • Cytotoxicity Screening : MTT assays on cell lines to assess therapeutic indices .

Advanced: How to resolve contradictions in bioactivity data?

  • Structural-Activity Relationship (SAR) Studies : Compare analogs with varied substituents (e.g., methoxy vs. chloro groups) to isolate key functional groups .
  • Dose-Response Curves : Validate activity across multiple concentrations to rule out assay-specific artifacts .
  • Targeted Mutagenesis : If a protein target is suspected, use site-directed mutagenesis to confirm binding residues .

Advanced: How to optimize oxadiazole ring stability during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates .
  • Acid Scavengers : Additives like molecular sieves prevent hydrolysis .
  • Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions .

Basic: Which structural features influence bioactivity?

  • Indole Core : Enables interactions with hydrophobic protein pockets via π-π stacking .
  • Oxadiazole Ring : Enhances metabolic stability and hydrogen-bond acceptor capacity .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) improve solubility and target affinity .

Advanced: How to assess binding modes with molecular targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., association/dissociation rates) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM/X-ray Crystallography : Resolves 3D ligand-protein complexes at atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

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